(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 270065-89-9
VCID: VC20852606
InChI: InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

CAS No.: 270065-89-9

Cat. No.: VC20852606

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid - 270065-89-9

Specification

CAS No. 270065-89-9
Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
IUPAC Name (3S)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
Standard InChI Key UXSGGQWSQPYJTQ-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O

Introduction

Chemical Structure and Properties

Structural Features

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid consists of several key structural elements:

  • A butanoic acid main chain

  • A tert-butoxycarbonyl (Boc) protected amino group at the 3-position

  • A 4-cyanophenyl substituent at the 4-position

  • A stereogenic center at the 3-position with S-configuration

The compound's structure includes a cyano group attached to the para position of the phenyl ring, which serves as an important functional group for various applications including spectroscopic studies and chemical modifications.

Chemical Identifiers and Properties

PropertyValue
CAS Number270065-89-9
Molecular FormulaC₁₆H₂₀N₂O₄
Molecular Weight304.34 g/mol
SMILES NotationN#Cc1ccc(cc1)CC@HCC(=O)O

The compound features multiple reactive functional groups, including:

  • The carboxylic acid group suitable for esterification, amidation, and other transformations

  • The Boc-protected amino group which can be deprotected under acidic conditions

  • The cyano group with potential for conversion to amides, carboxylic acids, or amines

Stock Solution Preparation

For research applications requiring precise concentrations, the following dilution table provides guidance for preparing stock solutions of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid:

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM3.2858 mL
5 mM0.6572 mL
10 mM0.3286 mL

These calculations are based on the molecular weight of 304.34 g/mol and assume complete dissolution of the compound in the appropriate solvent.

Applications in Research

Peptide Synthesis

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid and related compounds are valuable in peptide synthesis, where they can be incorporated to create peptides with unique properties. The Boc protection strategy employed in this compound is compatible with solid-phase peptide synthesis (SPPS) protocols, allowing for the efficient assembly of complex peptide structures.

The compound's structural features make it particularly suitable for:

  • Incorporation of unnatural amino acids into peptide sequences

  • Development of peptides with specific conformational properties

  • Creation of peptides with specialized spectroscopic properties

Spectroscopic and Biophysical Applications

The nitrile group in cyano-substituted phenylalanine derivatives, which are structurally related to (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, serves as an excellent vibrational reporter in protein studies. Research has demonstrated that the nitrile stretching frequency is highly sensitive to the local environment, exhibiting an 8.7 cm⁻¹ blue shift when transitioning from THF to water.

These properties make cyano-substituted amino acid derivatives valuable tools for:

  • Probing local protein environments with high sensitivity

  • Studying protein folding and dynamics

  • Monitoring changes in hydration and electrostatic fields within biological systems

For example, the structurally related 4-cyano-L-phenylalanine (pCNPhe) has been genetically incorporated into superfolder green fluorescent protein (sfGFP) at specific sites to probe local protein environments using temperature-dependent infrared spectroscopy, X-ray crystallography, and molecular dynamics simulations.

Specialized Research Applications

Boc-protected cyano-phenylalanine derivatives, structurally related to (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, have been employed in several specialized research contexts:

  • As infrared probes to study interactions between halothane and ion channel protein models

  • For monitoring amyloid formation when incorporated into islet amyloid polypeptide

  • As fluorescence donors in Förster resonance energy transfer (FRET) pairs with tryptophan, 7-azatryptophan, or 5-hydroxytryptophan

The cyano group in these compounds provides a unique spectroscopic signature in a relatively uncrowded region of the IR spectrum (approximately 2200-2300 cm⁻¹), making it particularly valuable for biophysical studies.

Related Compounds

Stereoisomers and Positional Isomers

Several structurally related compounds have been identified and characterized:

  • (R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid: A stereoisomer with the R-configuration at the stereogenic center and with the cyano group at the meta position of the phenyl ring.

  • (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid: The R-enantiomer of the title compound with opposite stereochemistry at the 3-position.

Structural Analogs

Several structural analogs are available for comparative studies:

  • (S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid: An analog where the cyano group is replaced with an iodo substituent (CAS: 270065-71-9).

  • (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid (Boc-4-cyano-L-phenylalanine): A related compound with one fewer methylene group in the main chain (CAS: 131724-45-3).

  • Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid: An analog with multiple fluoro substituents instead of a cyano group.

  • (S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid: A related compound with a nitro group instead of a cyano group (CAS: 127106-71-2).

These related compounds provide opportunities for structure-activity relationship studies and may offer complementary properties for various applications.

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